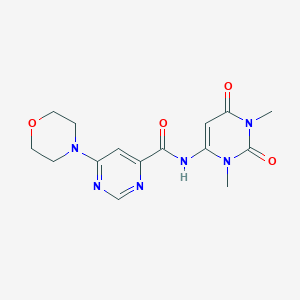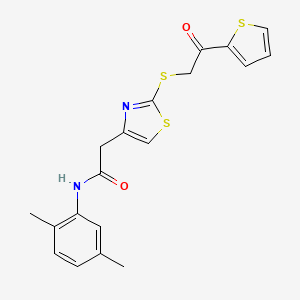
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as BFP, is a novel compound that has been synthesized for scientific research purposes. BFP is a piperidine derivative that has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide acts as a selective dopamine D3 receptor antagonist, which means it can block the binding of dopamine to these receptors. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, this compound can modulate the activity of dopamine in the brain and affect these processes.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in animal models and cell cultures. This compound can reduce the locomotor activity of animals and induce catalepsy, which is a state of reduced responsiveness to external stimuli. This compound can also affect the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and some organic solvents, its susceptibility to degradation under certain conditions, and its high cost.
Direcciones Futuras
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown promising results in various scientific research fields, and there are several future directions for its development and application. One possible direction is to use this compound as a tool to study the role of dopamine D3 receptors in different neurological disorders, including addiction and schizophrenia. Another direction is to develop new derivatives of this compound with improved pharmacological properties, such as higher selectivity and lower toxicity. Finally, this compound can also be used as a starting point for the development of new drugs for the treatment of various disorders that involve dopamine D3 receptors.
Métodos De Síntesis
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized using a multistep synthetic route starting with commercially available 4-fluoroaniline. The synthesis involves several chemical reactions, including N-alkylation, O-benzylation, and piperidine ring closure. The final product is obtained as a white solid with high purity and yield.
Aplicaciones Científicas De Investigación
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential in various scientific research fields. In neuroscience, this compound has been used as a tool to study the role of dopamine receptors in the brain. This compound can selectively bind to dopamine D3 receptors, which are implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. This compound has also been used in pharmacology to study the effects of dopamine agonists and antagonists on different physiological processes.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXTYZHYYZXBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
![N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B2388095.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2388097.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)

![(2Z)-2-[5-(2-chlorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2,6-dimethylphenyl)ethanamide](/img/structure/B2388104.png)

![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)